1-(3-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one
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Overview
Description
2-(Allylamino)-1-(3-fluorophenyl)ethanone is an organic compound characterized by the presence of an allylamino group and a fluorophenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylamino)-1-(3-fluorophenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoroacetophenone and allylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3-fluoroacetophenone is reacted with allylamine in the presence of the base, leading to the formation of 2-(allylamino)-1-(3-fluorophenyl)ethanone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Allylamino)-1-(3-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(allylamino)-1-(3-fluorophenyl)ethanol.
Reduction: Formation of 2-(allylamino)-1-(3-fluorophenyl)ethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(Allylamino)-1-(3-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(allylamino)-1-(3-fluorophenyl)ethanone involves its interaction with specific molecular targets. The allylamino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Allylamino)-1-(4-fluorophenyl)ethanone
- 2-(Allylamino)-1-(2-fluorophenyl)ethanone
- 2-(Amino)-1-(3-fluorophenyl)ethanone
Uniqueness
2-(Allylamino)-1-(3-fluorophenyl)ethanone is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Properties
CAS No. |
920804-06-4 |
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Molecular Formula |
C11H12FNO |
Molecular Weight |
193.22 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-2-(prop-2-enylamino)ethanone |
InChI |
InChI=1S/C11H12FNO/c1-2-6-13-8-11(14)9-4-3-5-10(12)7-9/h2-5,7,13H,1,6,8H2 |
InChI Key |
TVEGDSKXOAPSON-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNCC(=O)C1=CC(=CC=C1)F |
Origin of Product |
United States |
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